

Application Notes and Protocols for iRucaparib-AP6 In Vivo Experimental Design

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Compound of Interest

Compound Name: *iRucaparib-AP6*

Cat. No.: *B608129*

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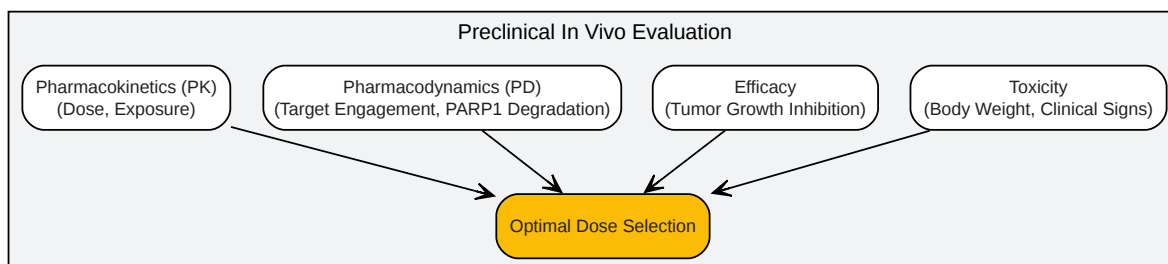
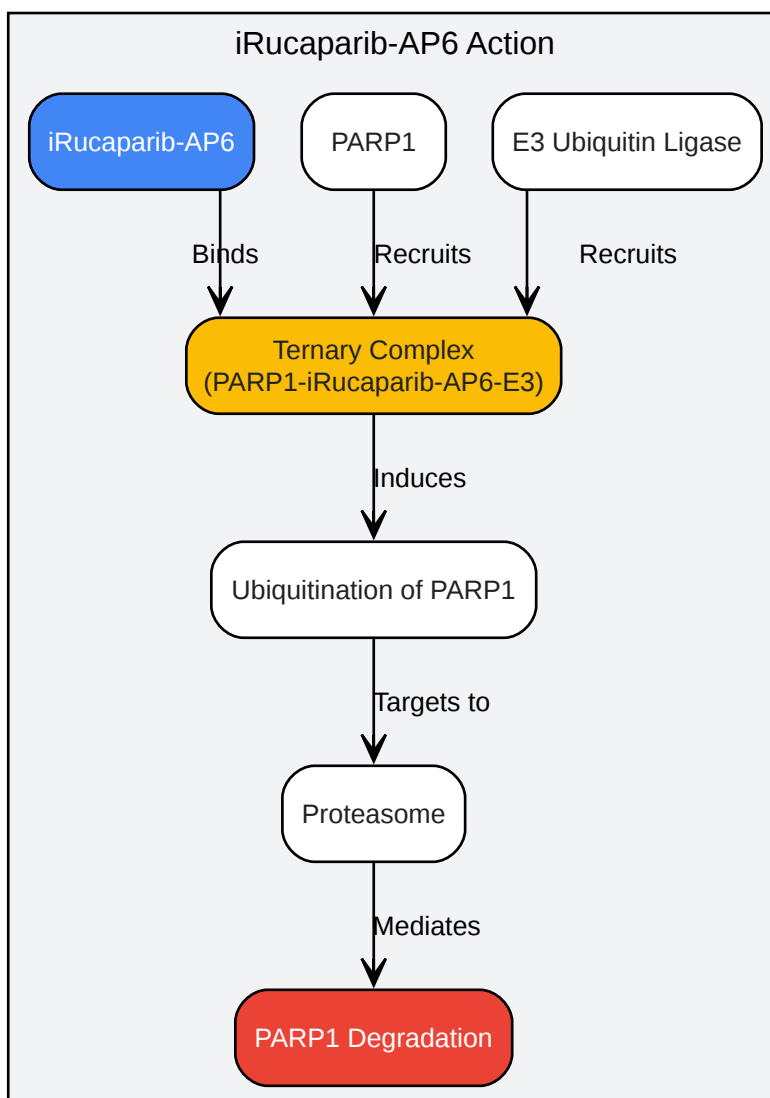
Introduction

iRucaparib-AP6 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Poly (ADP-ribose) polymerase 1 (PARP1). As a "non-trapping" PARP1 degrader, **iRucaparib-AP6** offers a distinct mechanism of action compared to traditional PARP inhibitors. It not only inhibits the catalytic activity of PARP1 but also eliminates the PARP1 protein itself, thereby preventing the scaffolding effects and potential for PARP1 trapping on DNA, which is a known mechanism of cytotoxicity for some PARP inhibitors.^[1] These characteristics make **iRucaparib-AP6** a valuable research tool for studying the roles of PARP1 in DNA damage repair and a potential therapeutic agent.

These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental design of **iRucaparib-AP6**, based on its known mechanism and standard practices for similar compounds.

Mechanism of Action

iRucaparib-AP6 is comprised of a rucaparib moiety that binds to PARP1 and a ligand for an E3 ubiquitin ligase, connected by a linker. This ternary complex formation facilitates the ubiquitination of PARP1, marking it for degradation by the proteasome. This dual-action mechanism effectively ablates both the enzymatic and non-enzymatic functions of PARP1.



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References

- 1. medchemexpress.com [medchemexpress.com]
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